5-benzyl-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide
Description
5-Benzyl-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a benzyl group at position 5, a methyl group at position 2, and a carboxamide linkage to a 6-methoxypyridin-3-yl moiety.
Structural characterization of this compound likely employs crystallographic tools like SHELXL for refinement and ORTEP-3 for graphical representation, as these programs are widely used for small-molecule analysis . Its synthesis typically involves coupling reactions between thiazole-4-carboxylic acid derivatives and substituted pyridinyl amines.
Properties
Molecular Formula |
C18H17N3O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-benzyl-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H17N3O2S/c1-12-20-17(15(24-12)10-13-6-4-3-5-7-13)18(22)21-14-8-9-16(23-2)19-11-14/h3-9,11H,10H2,1-2H3,(H,21,22) |
InChI Key |
IHQHRLJQHOUYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
Biological Activity
5-benzyl-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the methoxypyridine moiety enhances its pharmacological profile. The chemical structure can be represented as follows:
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- HCT116 (human colon cancer)
- MCF-7 (breast cancer)
- U87 MG (glioblastoma)
- A549 (lung adenocarcinoma)
In these studies, the compound showed IC50 values in the low micromolar range, suggesting potent antiproliferative effects .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 5.2 |
| MCF-7 | 4.8 |
| U87 MG | 6.1 |
| A549 | 5.5 |
Antibacterial Activity
The compound also displays antibacterial activity against several strains of bacteria. It has shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1 to 16 µg/mL depending on the strain tested .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Streptococcus pyogenes | 4 |
Anti-inflammatory Effects
In addition to its anticancer and antibacterial properties, this compound has demonstrated anti-inflammatory effects . It was shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, with a percentage inhibition exceeding that of standard anti-inflammatory drugs .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that:
- The thiazole ring contributes to enzyme inhibition related to cancer cell proliferation.
- Methoxy groups may enhance lipophilicity, improving cellular uptake and bioavailability.
Case Studies
-
In Vivo Studies on Tumor Growth Inhibition
A recent study evaluated the compound's effectiveness in a mouse xenograft model of head and neck cancer. Results indicated significant tumor growth inhibition compared to controls . -
Evaluation of Antimicrobial Efficacy
Another study assessed the antimicrobial properties against drug-resistant bacterial strains. The compound exhibited robust activity, suggesting potential for development as an antibiotic agent .
Scientific Research Applications
Anticancer Activity
Research indicates that 5-benzyl-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as a therapeutic agent in cancer treatment.
Case Study:
In vitro studies have shown that compounds with similar thiazole and pyridine structures display notable activity against human cancer cell lines, including breast and colon cancers. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in anticancer therapies .
Antimicrobial Properties
This compound also shows promise in combating microbial infections. The presence of the thiazole ring is known to enhance antimicrobial activity, particularly against resistant strains of bacteria.
Case Study:
A study focusing on thiazole derivatives indicated that compounds structurally related to this compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
Interaction with Biological Macromolecules
Understanding the interactions of this compound with biological targets is crucial for optimizing its therapeutic efficacy. Interaction studies suggest that this compound can effectively bind to various proteins involved in disease pathways.
Key Interactions:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation.
- Receptor Binding : Potential interactions with receptors related to cell signaling pathways could enhance its anticancer effects.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that allow for the creation of various derivatives. These derivatives may possess enhanced biological activity or altered pharmacokinetic properties.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(6-Methoxypyridin-3-yl)thiazole | Structure | Lacks benzyl substitution; focuses on thiazole-pyridine synergy. |
| N-(6-Methoxypyridin-3-yl)-thiazole derivatives | Varies | Different substituents on the thiazole; varied biological activities. |
| Benzothiazole derivatives | Varies | Incorporates benzothiazole instead of thiazole; shows different pharmacological profiles. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound shares structural motifs with other thiazole-based pharmaceuticals and research compounds. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Thiazole Core: All compounds feature a thiazole ring, known for its metabolic stability and ability to engage in hydrogen bonding and π-π interactions.
Substituent Diversity :
- The target compound ’s 6-methoxypyridinyl group may enhance solubility and target binding compared to Tolvaptan’s urea-linked thiazoles .
- Tolvaptan’s chloro-benzazepine moiety contributes to its specificity as a vasopressin antagonist, whereas the target compound’s benzyl group could favor hydrophobic interactions in kinase pockets.
Molecular Weight : The target compound (353.43 g/mol) falls within the "drug-like" range (≤500 g/mol), unlike Tolvaptan (448.94 g/mol), which approaches the upper limit for oral bioavailability.
Research Findings and Pharmacological Implications
Limitations and Knowledge Gaps
Direct pharmacological comparisons are hindered by the absence of published activity data for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
